Tetrahedro-tetraphosphorus(1+)
Description
Properties
Molecular Formula |
P4+ |
|---|---|
Molecular Weight |
123.895048 g/mol |
InChI |
InChI=1S/P4/c1-2-3(1)4(1)2/q+1 |
InChI Key |
XPTMHAAYCORNKQ-UHFFFAOYSA-N |
Canonical SMILES |
P12P3P1[P+]23 |
Origin of Product |
United States |
Theoretical and Computational Investigations of Tetrahedro Tetraphosphorus 1+
Predicted Geometries and Conformational Isomers
The geometry of the P₄⁺ cation is predicted to retain the basic tetrahedral framework of its neutral parent, but with distinct structural modifications due to the change in electron count. Furthermore, computational studies have explored the structures of protonated derivatives, revealing interesting bonding motifs.
Neutral white phosphorus (P₄) exists as a regular tetrahedron with P-P bond lengths of approximately 2.20 Å and strained P-P-P bond angles of 60°. nih.gov Each phosphorus atom has a lone pair of electrons and forms single bonds with the other three phosphorus atoms, resulting in a total of 20 valence electrons. youtube.com
Table 1: Comparison of Structural Features of P₄ and a Coordinated P₄ Ligand This table provides a general comparison. Specific bond lengths in P₄⁺ can vary based on the level of theory used in calculations.
| Property | Neutral P₄ | Coordinated P₄ in [CpFe(CO)(L)(η¹‐P₄)]⁺ |
|---|---|---|
| Point Group Symmetry | Td | Distorted (coordinated) |
| P-P Bond Length (Å) | ~2.20 nih.gov | Shrinks relative to free P₄ researchgate.net |
| P-P-P Bond Angle (°) | 60 nih.gov | Distorted from 60° |
The activation of the stable P₄ tetrahedron via protonation has been a subject of significant theoretical interest. High-level ab initio calculations have been used to investigate the potential energy surface of the P₄H⁺ cluster. researchgate.net These studies predict that the most stable isomer is not a "classical" structure where the proton is attached to a corner phosphorus atom. Instead, the global minimum is a "nonclassical" structure resulting from the protonation of an edge of the P₄ tetrahedron. researchgate.net
In this side-protonated form, the hydrogen atom is covalently bonded to two phosphorus atoms simultaneously through a three-center, two-electron (3c-2e) P-H-P bond. researchgate.net This nonclassical structure is calculated to be significantly more stable (by approximately 26 kcal/mol) than the classical corner-protonated isomer. researchgate.net The formation, stability, and structure of P₄H⁺ have been explored, confirming its viability as a chemical species. datapdf.com This type of bonding is analogous to that found in related As₄H⁺ and Sb₄H⁺ species. researchgate.net
Energetic Stability and Dissociation Pathways of Pn⁺ Clusters
The stability of phosphorus cations and their fragmentation patterns upon receiving excess energy are crucial for understanding their gas-phase chemistry and for interpreting mass spectrometry data. Studies show that the stability varies with the size of the cluster.
Theoretical and experimental work indicates a pattern of enhanced thermodynamic stability for odd-numbered cationic phosphorus clusters. arxiv.org When phosphorus clusters are formed and ionized, mass spectra often show pronounced odd-even oscillations, with odd-numbered clusters being more intense than even-numbered ones. arxiv.org
Photoionization studies of P₄ vapor show that P₄⁺ is the primary and most dominant product. arxiv.org However, when sufficient energy is supplied, fragmentation occurs. The primary dissociation pathways for P₄⁺ involve the loss of neutral P₂ or the formation of smaller charged fragments. At a photon energy of 19 eV, the main fragments observed are P₂⁺ and P₃⁺, with no atomic P⁺ fragment being detected. arxiv.org Collision-induced dissociation (CID) experiments on various cluster ions are a common method to probe their stability and structure by analyzing fragmentation products. arxiv.org For larger phosphorus cations (Pₖ⁺ where k > 8), the dissociation pathways shift from the loss of a P₄ unit to the loss of a P₈ unit. arxiv.org
Table 2: Fragmentation of P₄⁺ upon Photoionization Data derived from photoionization studies of P₄ vapor.
| Parent Ion | Observed Fragment Ions | Notes |
|---|---|---|
| P₄⁺ | P₂⁺ | Observed at a photon energy of 19 eV. No P⁺ was detected. arxiv.org |
| P₃⁺ |
Ionization Potentials and Electron Affinities
The ionization potential (IP), the energy required to remove an electron from a neutral species, and the electron affinity (EA), the energy released when an electron is added to a neutral species, are fundamental electronic properties of the P₄ tetrahedron.
Theoretical calculations and experimental measurements have provided values for these properties. The first adiabatic ionization potential of the P₄ molecule has been determined through various techniques, including photoelectron (PE) spectroscopy and photoionization (PI) mass spectrometry. The NIST Chemistry WebBook lists several experimental values, with a consensus value of 9.08 ± 0.05 eV . nist.gov Other studies report values in close agreement, such as 9.2 eV and 9.10 ± 0.05 eV. nist.gov Early ab initio calculations provided results that aligned well with these experimental findings, reinforcing the understanding of the electronic structure of P₄. acs.org
The electron affinity of the P₄ molecule has been less directly measured. However, a derived value of 0.19 eV has been reported, consistent with the observation that the electrochemical reduction of P₄ is irreversible, suggesting significant structural changes upon electron addition.
| Property | Value (eV) | Method | Reference |
| Ionization Potential (P₄) | 9.08 ± 0.05 | Photoionization (PI) | nist.gov |
| 9.2 | Photoelectron (PE) | nist.gov | |
| 9.10 ± 0.05 | Photoelectron (PE) | nist.gov | |
| Electron Affinity (P₄) | 0.19 | Derived |
Fragmentation Mechanisms and Thermochemistry of Pn⁺ Species
The fragmentation of the tetrahedro-tetraphosphorus(1+) cation upon excitation is a key aspect of its chemistry, particularly in mass spectrometry studies. When the P₄⁺ cation fragments, it can lead to a variety of smaller phosphorus cluster ions (Pn⁺).
Experimental and theoretical studies indicate that the fragmentation pathways often result in the loss of neutral P₂ units or the formation of odd-numbered phosphorus cluster cations. researchgate.netarxiv.org For instance, at a photon energy of 19 eV, the primary fragments observed are P₂⁺ and P₃⁺. arxiv.org The prevalence of odd-numbered cluster cations in the mass spectra of phosphorus vapor suggests that they are stable products of fragmentation from larger, even-numbered clusters like P₄⁺. researchgate.net
The thermochemistry of these fragmentation processes can be understood by examining the appearance energies (AE) of the fragment ions from the neutral P₄ molecule. The appearance energy is the minimum energy required to produce a specific fragment ion from a neutral molecule.
| Fragment Ion | Appearance Energy (AE) from P₄ (eV) | Other Products | Method | Reference |
| P₃⁺ | 12.54 ± 0.03 | P | Photoionization (PI) | nist.gov |
| P₂⁺ | 12.85 ± 0.03 | P₂ | Photoionization (PI) | nist.gov |
These values, combined with the ionization potential of P₄, provide insight into the energetics of the P₄⁺ → P₃⁺ + P and P₄⁺ → P₂⁺ + P₂ dissociation channels. Theoretical studies have also provided calculated gaseous enthalpies of formation for various phosphorus cations, which are crucial for building a comprehensive thermochemical network. researchgate.net For example, the fragmentation of P₄ can sometimes lead to a [P₃+P₁] split, where a P₃⁺ cation is formed. researchgate.net
Advanced Computational Methodologies Applied to P₄⁺ Studies
To accurately model the properties and behavior of the P₄⁺ cation and related phosphorus clusters, researchers rely on a suite of sophisticated computational techniques. These methods allow for the exploration of potential energy surfaces, prediction of molecular structures, and calculation of electronic and thermodynamic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become one of the most widely used computational methods for studying phosphorus clusters due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.netrsc.org DFT calculations are employed to investigate the electronic structure, geometries, and vibrational frequencies of P₄ and its cation. researchgate.netd-nb.info
DFT methods, such as those using the B3LYP functional, have been successfully applied to re-optimize structures and predict the properties of various phosphorus cluster cations. researchgate.net These calculations have been instrumental in confirming that the tetrahedral geometry is the ground state for P₄ and in exploring the structures of other Pn⁺ isomers. DFT is also crucial for interpreting experimental results, such as calculating NMR chemical shifts or understanding the bonding situation in P₄ complexes. d-nb.inforsc.org
Coupled-Cluster and Other High-Level Ab Initio Methods
For achieving high accuracy in electronic structure calculations, coupled-cluster (CC) theory is often considered a gold standard. wikipedia.orgrsc.org Coupled-cluster methods, particularly CCSD(T) which includes single and double excitations iteratively and triple excitations perturbatively, provide highly accurate energies and properties for small to medium-sized molecules. wikipedia.orgpsicode.org
These high-level ab initio methods have been applied to phosphorus systems to provide benchmark results. tandfonline.com For the P₄ molecule, coupled-cluster and multi-reference configuration interaction methods have been used to assess wavefunction quality and calculate correlation energies with high precision. Such calculations are essential for validating the results of more approximate methods like DFT and for providing definitive theoretical predictions for properties like ionization potentials and bond energies. While computationally expensive, their application is critical for systems where electron correlation effects are significant.
Simulated Annealing for Global Minimum Structure Search in Phosphorus Cluster Cations
Identifying the most stable isomer (the global minimum on the potential energy surface) for a given phosphorus cluster cation is a significant computational challenge due to the large number of possible arrangements of atoms. The simulated annealing (SA) technique, often combined with DFT, is a powerful method for this purpose. researchgate.netaip.org
The SA algorithm mimics the process of heating and slowly cooling a material to reach its lowest energy state. In computational chemistry, this involves starting from a random geometry and exploring the potential energy surface by gradually lowering a "temperature" parameter, which allows the system to overcome energy barriers and avoid getting trapped in local minima. This approach has been successfully used to determine the structures of a wide range of phosphorus clusters and their cations, from P₂⁺ to P₁₁⁺ and beyond. arxiv.orgresearchgate.netaip.orgresearchgate.net These studies have revealed trends in cluster geometries, such as the emergence of tubular structures for larger clusters, and have provided ionization energies that correlate well with experimental observations. aip.org
Experimental Generation and Detection of Tetrahedro Tetraphosphorus 1+
Gas-Phase Synthesis and Ionization Techniques
The generation of P₄⁺ relies on imparting sufficient energy to neutral tetrahedral P₄ molecules to eject an electron. This is achieved through various ionization techniques, each offering distinct advantages regarding ion yield, fragmentation control, and experimental complexity.
Electron impact (EI) ionization is a foundational and widely used method for producing gas-phase ions. wikipedia.org In this technique, a vapor of neutral white phosphorus (P₄) is introduced into a high-vacuum chamber where it is intersected by a beam of high-energy electrons. libretexts.org The collision between a neutral P₄ molecule and an energetic electron can lead to the ejection of one of the molecule's valence electrons, resulting in the formation of the P₄⁺ cation. wikipedia.org
The process can be represented as: P₄ + e⁻ → P₄⁺ + 2e⁻
A standard electron energy of 70 electron volts (eV) is typically used because it maximizes the ionization cross-section for many molecules. wikipedia.org However, EI is considered a "hard" ionization technique, meaning a significant amount of energy can be transferred to the molecule during the collision, often leading to extensive fragmentation. libretexts.orgazom.com In the case of P₄, this results in the formation of smaller phosphorus fragment ions such as P₃⁺, P₂⁺, and P⁺ alongside the parent P₄⁺ ion. arxiv.orgresearchgate.net Studies have quantified the relative abundances of these fragments, showing that P₂⁺ is the most significant fragment ion. arxiv.org The low-temperature environment of a superfluid helium matrix can be used to quench this fragmentation. researchgate.net
| Ion Species | Relative Abundance (with respect to P₄⁺) | Reference Electron Energy |
|---|---|---|
| P₄⁺ | 1.000 | 70 eV |
| P₃⁺ | 0.074 | 70 eV |
| P₂⁺ | 0.200 | 70 eV |
| P⁺ | 0.097 | 70 eV |
This table presents the relative abundance of fragment ions produced during the electron impact ionization of P₄ vapor at an energy of 70 eV, as reported in mass spectrometry experiments. arxiv.org
Pulsed laser ablation (PLA) of a solid phosphorus target is a powerful technique for generating a wide range of neutral and charged phosphorus clusters, including P₄⁺. researchgate.net In this method, a high-power pulsed laser is focused onto the surface of a solid phosphorus allotrope, typically red or black phosphorus, in a vacuum chamber. researchgate.netnih.gov The intense laser pulse vaporizes a small amount of the material, creating a dense plasma plume that expands away from the target surface. This plume contains atoms, neutral clusters (Pₙ), and ions (Pₙ⁺), which are formed directly through the energetic ablation and ionization processes. researchgate.net
The distribution and abundance of the resulting phosphorus cluster cations are highly dependent on the laser parameters, such as wavelength, pulse duration, and fluence (energy per unit area). uantwerpen.be Studies have utilized various laser systems, including Nd:YAG and excimer lasers, with wavelengths ranging from the infrared to the ultraviolet (e.g., 532 nm, 337 nm, and 193 nm). researchgate.net Research indicates that ablation at 337 nm is particularly effective for producing certain "magic" clusters, which are observed with unusually high abundance, suggesting a mechanism of efficient direct ejection of their building blocks. researchgate.net While PLA generates a broad distribution of cluster sizes, P₄⁺ is consistently observed as one of the smaller species in the resulting mass spectra. researchgate.net
| Target Material | Laser Wavelength | Laser Fluence (Energy Density) | Reference |
|---|---|---|---|
| Red Phosphorus | 532 nm | ~300 mJ/cm² | researchgate.net |
| Red Phosphorus | 337 nm | 100 - 300 mJ/cm² | researchgate.net |
| Red Phosphorus | 193 nm | Not specified | researchgate.net |
| Black Phosphorus | 532 nm | > 4.5 mW (causes ablation) | nih.gov |
| Phosphorus-doped Polysilicon | UV Laser | 0.38 - 0.78 J/cm² | nrel.gov |
This table summarizes typical experimental parameters used in the generation of phosphorus clusters via pulsed laser ablation.
Charge transfer ionization, also known as charge exchange, is a "soft" ionization method that can generate P₄⁺ with minimal fragmentation. wikipedia.org This process involves a gas-phase reaction between a neutral P₄ molecule and a pre-formed reagent ion (A⁺). If the recombination energy of the reagent ion is greater than the ionization energy of P₄, an electron can be transferred from the P₄ molecule to the ion during a collision. wikipedia.org
The reaction is as follows: P₄ + A⁺ → P₄⁺ + A
This technique avoids the high internal energy deposition characteristic of electron impact, resulting in a "cleaner" production of the parent P₄⁺ ion. The success of the reaction depends on the careful selection of a reagent ion with appropriate thermochemical properties. utah.edu This method is crucial for studies where the integrity of the parent ion is paramount. nih.gov
A highly specialized technique for producing and studying ions in a unique, ultra-cold environment involves the use of superfluid helium nanodroplets. arxiv.org These droplets, consisting of thousands of helium atoms, are generated in a supersonic expansion and cooled to approximately 0.4 K. nih.gov The droplets act as miniature, inert cryostats. arxiv.org
To form phosphorus cluster cations, the nanodroplets are first passed through a chamber containing P₄ vapor, where they "pick up" one or more P₄ molecules. arxiv.orgresearchgate.net Subsequently, the doped droplet is ionized, typically via electron impact. The initial ionization creates a He⁺ ion within the droplet, which then efficiently transfers its charge to the dopant P₄ molecule, leading to the formation of P₄⁺. researchgate.net
A key advantage of this method is that the surrounding superfluid helium rapidly absorbs any excess energy, effectively quenching the fragmentation that plagues other ionization techniques. researchgate.net This results in mass spectra where the observed cluster ions are believed to closely reflect the structure of the neutral precursors assembled within the droplet. arxiv.orgresearchgate.net Interestingly, studies using this technique have revealed that the resulting phosphorus cluster cation distributions show pronounced odd-even oscillations that are opposite to those observed in laser ablation experiments, providing unique insights into cluster formation. arxiv.org
Mass Spectrometry for Identification and Abundance Analysis
Regardless of the generation method, mass spectrometry is the definitive tool for the identification and analysis of gas-phase ions like P₄⁺. This technique separates ions based on their mass-to-charge ratio (m/z), allowing for unambiguous identification and relative abundance measurements. wikipedia.org
Time-of-flight mass spectrometry (TOF-MS) is particularly well-suited for studying phosphorus clusters generated by pulsed techniques like laser ablation. researchgate.netnih.gov The fundamental principle of TOF-MS involves accelerating a packet of ions by a strong electric field, such that all ions with the same charge gain the same amount of kinetic energy. wikipedia.org
After acceleration, the ions travel through a field-free "drift tube." Because they all have the same kinetic energy, lighter ions (with a lower mass-to-charge ratio) travel faster and reach the detector sooner than heavier ions. wikipedia.org The flight time is directly related to the square root of the m/z ratio, allowing for the calculation of the ion's mass.
For phosphorus clusters, this technique is highly effective. Since phosphorus is monoisotopic (consisting of only the ³¹P isotope), the mass spectrum is simplified, with each peak corresponding to a specific number of phosphorus atoms in the cluster ion (Pₙ⁺). nih.gov Modern TOF instruments often incorporate a reflectron, an ion mirror that increases the flight path and corrects for small variations in kinetic energy, significantly enhancing mass resolution and accuracy. nih.govresearchgate.net This allows for the clear separation and identification of P₄⁺ from other Pₙ⁺ clusters.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry for Ion-Molecule Reactions
Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry is a powerful analytical technique for studying the intrinsic reactivity of gas-phase ions, including phosphorus cluster cations. This method allows for the generation, isolation, and reaction of ions under controlled conditions, providing detailed insights into their chemical properties. The high mass accuracy and resolution of FT-ICR MS make it particularly well-suited for the unambiguous identification of reactant and product ions in complex reaction mixtures.
The experimental approach for investigating the ion-molecule reactions of phosphorus-containing cations, such as the tetrahedro-tetraphosphorus(1+) ion, within an FT-ICR mass spectrometer involves several key steps. Initially, phosphorus cluster ions are generated in the gas phase. A common method for this is pulsed laser desorption/ionization of a solid phosphorus-rich target, such as red phosphorus, gallium phosphide (GaP), or indium phosphide (InP). This process creates a plasma containing a variety of cationic phosphorus clusters (Pn+).
Following their generation, the ions are guided into the high magnetic field of the FT-ICR cell. Inside this cell, the ions are trapped in circular orbits by the strong magnetic field and a small electrostatic potential. The cyclotron frequency of an ion's orbit is inversely proportional to its mass-to-charge ratio (m/z). By applying a radiofrequency pulse, the ions are excited to a larger radius orbit, and the image current they induce on detector plates is recorded. A Fourier transform is then used to convert this time-domain signal into a frequency-domain signal, which is subsequently converted to a mass spectrum.
A crucial capability of FT-ICR MS is the ability to perform tandem mass spectrometry (MS/MS) experiments. This allows for the isolation of a specific ion of interest, in this context a phosphorus cluster cation, from the initial population of generated ions. Once isolated, the selected ion population can be subjected to reactions with a neutral reagent gas introduced into the ICR cell at a controlled pressure. The progress of the ion-molecule reaction can be monitored over time, allowing for the determination of reaction kinetics and the identification of product ions. Collision-induced dissociation (CID) can also be employed to structurally characterize the product ions by accelerating them to collide with an inert gas, causing fragmentation.
The study of ion-molecule reactions involving phosphorus cluster ions provides fundamental data on their reactivity and thermochemistry. For instance, charge transfer reactions can be utilized to bracket the ionization potentials of neutral phosphorus clusters. In these experiments, the isolated phosphorus cluster cation is allowed to react with a series of neutral molecules with well-established ionization potentials. By observing whether charge transfer occurs, the ionization potential of the corresponding neutral phosphorus cluster can be determined.
Below is a representative table illustrating the type of data that can be obtained from FT-ICR MS studies of ion-molecule reactions of phosphorus cations with a generic neutral molecule 'M'.
| Reactant Ion | Neutral Reagent (M) | Product Ion(s) | Reaction Type |
| P3+ | M | P3M+ | Association |
| P4+ | M | P2M+, P2 | Fragmentation |
| P5+ | M | M+, P5 | Charge Transfer |
Spectroscopic Characterization of Tetrahedro Tetraphosphorus 1+
Electronic Spectroscopy and Photoelectron Spectroscopy for P₄⁺
High-resolution HeI (584Å) photoelectron spectroscopy has been a primary tool for investigating the electronic structure of the P₄⁺ cation, which is formed by the ionization of the neutral tetrahedral P₄ molecule. escholarship.org The valence electronic configuration for the tetrahedral P₄ molecule is (1a₁)²(1t₂)⁶(2a₁)²(2t₂)⁶(1e)⁴. escholarship.org The photoelectron spectrum reveals the energy levels of the resulting cation, P₄⁺.
The removal of an electron from the highest occupied molecular orbital (HOMO), which is the 1e orbital, leads to the formation of the P₄⁺ ground state. escholarship.org This ground state is designated as ²E. escholarship.orgacs.org According to the Jahn-Teller theorem, this electronically degenerate state is unstable with respect to geometric distortion. escholarship.orgethz.ch The photoelectron spectrum of P₄ shows evidence of strong Jahn-Teller coupling, which resolves the vibrational structure within the electronic bands. escholarship.orgacs.org
The ground state of the tetrahedral P₄⁺ cation is unstable and distorts along the ν₂(e) vibrational coordinate. escholarship.org Detailed vibronic calculations, accounting for this Jahn-Teller effect, have been used to simulate the experimental photoelectron spectra. For P₄⁺, these calculations yield a Jahn-Teller stabilization energy of 0.65 eV. escholarship.org This significant stabilization energy indicates that the P₄⁺ cation in its ground vibronic state is highly distorted and fluxional. escholarship.org
The adiabatic ionization potentials for the formation of P₄⁺ and related Group 15 tetrameric cations have been determined from their photoelectron spectra. escholarship.org
| Cation | Adiabatic Ionization Potential (eV) | Jahn-Teller Stabilization Energy (eV) |
|---|---|---|
| P₄⁺ | 9.08 | 0.65 |
| As₄⁺ | 8.68 | 0.84 |
| Sb₄⁺ | 8.07 | 1.4 |
Vibrational Spectroscopy (e.g., IR and Raman) Analysis of P₄⁺ and Related Cations
Direct vibrational spectroscopy (infrared or Raman) of the isolated P₄⁺ cation is challenging due to its reactive nature. However, information about its vibrational modes can be inferred from the resolved vibrational structure in its photoelectron spectrum. escholarship.org Furthermore, analysis of related cations where the P₄ tetrahedron is coordinated to a metal center provides valuable comparative data.
For context, the neutral, tetrahedral P₄ molecule (T_d symmetry) has three Raman-active vibrational modes: ν₁ (A₁), ν₂ (E), and ν₃ (F₂). researchgate.netmsu.edu The symmetric breathing mode, ν₁, is particularly strong in the Raman spectrum. msu.edu
| Mode | Symmetry | Approximate Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| ν₁ | A₁ | 600.5 | nist.gov |
| ν₂ | E | 360.8 | nist.gov |
| ν₃ | F₂ | 466.3 | nist.gov |
When the P₄ molecule is coordinated to a metal cation, changes in its vibrational frequencies can indicate the nature and strength of the interaction. In complexes described as phosphonium (B103445) cations, where the P₄ ligand is bound to an electron-poor metal center, the bonding situation is altered. For example, in [CpFe(CO)(L)(η¹-P₄)]⁺ cations, the P-P bonds of the coordinated phosphorus cage are observed to shrink. researchgate.net This change is reflected in the Raman spectra, where the P₄ breathing mode (equivalent to ν₁) is blueshifted by more than 40 cm⁻¹ compared to free P₄. researchgate.net
Similarly, the homoleptic metal-phosphorus cation, [Ag(P₄)₂]⁺, which contains two nearly undistorted tetrahedral P₄ molecules, has been characterized using Raman spectroscopy. nih.gov The analysis of such species helps in understanding the vibrational properties of the P₄ cage in a cationic environment, providing an indirect but valuable perspective on the vibrational characteristics of the P₄⁺ ion itself.
Reactivity and Transformations Involving Tetrahedro Tetraphosphorus 1+
The tetrahedro-tetraphosphorus(1+) cation (P₄⁺) is a reactive species that participates in a variety of gas-phase chemical processes. Its reactivity is governed by its unique tetrahedral structure and open-shell electronic configuration. This section explores the dynamics of its reactions with neutral molecules, its protonation to form the non-classical P₄H⁺ ion, and its crucial role as an intermediate in the formation and fragmentation of larger polyphosphorus cations.
Applications and Emerging Directions in Tetrahedro Tetraphosphorus 1+ Chemistry
Role in Ion Implantation for Semiconductor Manufacturing
Ion implantation is a critical process in semiconductor device fabrication, used to introduce dopant atoms into a semiconductor substrate to modify its electronic properties. The continuous scaling of semiconductor devices necessitates the formation of increasingly shallow junctions, a requirement that presents significant challenges for traditional ion implantation techniques. stanford.eduavs.org The use of molecular ions, such as the tetrahedro-tetraphosphorus(1+) cation, has emerged as a key enabling technology in this domain. nih.gov
The creation of ultra-shallow junctions, essential for modern transistors, requires very low energy ion implantation to confine the dopants to a thin layer near the surface. stanford.eduresearchgate.net However, using low-energy monatomic ion beams (like P⁺) is often inefficient due to space charge effects, which limit the achievable beam current and thus reduce manufacturing throughput. nih.gov
Polyatomic ions like P₄⁺ provide an elegant solution. By implanting a P₄⁺ molecule with four times the energy of a single P⁺ ion, the molecule dissociates upon impact, and each of the four phosphorus atoms carries only one-quarter of the initial implant energy. This allows the ion implanter to operate at higher, more stable, and higher-current energies while achieving an effective low-energy implant for each atom. nih.gov
P₄⁺ ion beams are typically generated within a hot-cathode ion source. researchgate.net One common method involves heating solid red phosphorus, which evaporates primarily as tetra-atomic P₄ molecules. researchgate.net These P₄ molecules are then introduced into the ion source's discharge chamber, where they are ionized by electron impact to form P₄⁺ cations. researchgate.net Another approach involves the dissociation of phosphine (B1218219) (PH₃) gas to generate molecular phosphorus, which is then ionized. nih.gov This pure gaseous process is desirable as it allows for rapid switching between different ion species in the implanter. nih.gov The P₄⁺ ions are then extracted from the source to form a beam for implantation. nih.govresearchgate.net This technique can also be used for pre-amorphization implants (PAI), where an initial implant is used to disrupt the crystalline structure of the silicon wafer, preventing channeling effects in subsequent doping steps. google.com
Maximizing the fraction of P₄⁺ ions in the beam is crucial for efficient manufacturing. This is achieved through careful optimization of the ion source parameters. researchgate.netaip.org Research has shown that controlling the temperature of the phosphorus oven, the vapor transport line, and the discharge chamber walls is critical. Temperatures must be high enough to prevent condensation but low enough (below 800°C) to avoid significant thermal dissociation of the P₄ molecules into P₂ or single P atoms. researchgate.net
Studies using modified Bernas-Calutron ion sources have demonstrated significantly enhanced yields of multiply charged and polyatomic phosphorus ions through the optimization of parameters like magnetic field strength and oven temperature. aip.org As the oven temperature is increased, the fraction of P⁺ decreases while the fractions of P₂⁺, P₃⁺, and P₄⁺ increase substantially. aip.org By fine-tuning these conditions, a modified source was able to produce a P₄⁺ ion beam current that constituted over 30% of the total beam current. researchgate.net
The table below summarizes the results from an optimization study, showcasing the achievable ion currents for various phosphorus ions.
| Ion Species | Optimized Beam Current (Particle Milliampere - pmA) |
| P²⁺ | 8.6 |
| P³⁺ | 1.9 |
| P⁴⁺ | 0.12 |
| Data sourced from a study on a modified Bernas-Calutron ion source. aip.org |
This optimization leads to higher throughput for low-energy implantation processes, making the production of advanced semiconductor devices more cost-effective. aip.org
Contributions to Fundamental Understanding of Inorganic Clusters and Bonding
The study of the tetrahedro-tetraphosphorus(1+) cation and related P₄ complexes provides profound insights into the nature of chemical bonding in inorganic clusters. White phosphorus (P₄) itself is an iconic molecule with a tetrahedral geometry where each phosphorus atom is bonded to the other three. byjus.comwikipedia.org This strained arrangement makes it a fascinating building block in chemistry.
The activation and functionalization of the P₄ tetrahedron are central themes in modern phosphorus research. fu-berlin.deresearchgate.net When P₄ acts as a ligand to a transition metal, it typically coordinates in an η² fashion, meaning one of the P-P edges binds to the metal center. rsc.org The formation of the P₄⁺ cation, for instance through the protonation of P₄ by a superacid, involves the proton binding to a P-P edge, creating a three-center, two-electron P–H–P bond. fu-berlin.de
Investigations into cationic η¹-P₄ complexes, such as [CpFe(CO)₂(η¹-P₄)]⁺, have revealed that coordinating the P₄ molecule to an electron-poor metal fragment causes the average P-P bond distances to shrink. researchgate.net This is contrary to what is seen in electron-rich systems and suggests a fundamental change, or "umpolung," in the bonding character from more phosphidic (P⁻) to more phosphonium-like (P⁺). researchgate.net This shift highlights the remarkable flexibility of bonding in phosphorus clusters and opens new avenues for the chemical functionalization of white phosphorus. researchgate.net The P₄ butterfly-shaped unit is another key structural motif, often formed as an initial step in the activation of the P₄ tetrahedron and can be stabilized in various metal complexes. nih.gov The study of these diverse Pn ligands is crucial for developing a deeper understanding of coordination chemistry and catalysis. nih.gov
Relevance in Astrophysical Modeling of Phosphorus Ions
Phosphorus is an essential element for life, making its cosmic origins and chemistry a subject of intense research. iram-institute.orgfrontiersin.org The detection of phosphorus-bearing molecules and ions in the interstellar medium (ISM) and star-forming regions provides crucial data for astrophysical models that aim to trace the journey of life's building blocks from interstellar clouds to planets. iram-institute.org
While tetrahedro-tetraphosphorus(1+) itself has not been detected in space, the study of phosphorus ions is highly relevant to astrophysics. The simple phosphorus cation, P⁺, has been identified in diffuse interstellar clouds. aanda.org More recently, the phosphorus monoxide ion (PO⁺) was detected for the first time in the molecular cloud G+0.693–0.027. frontiersin.orgchalmers.se This discovery was significant because it suggested that phosphorus is more efficiently ionized in the ISM than nitrogen and sulfur. chalmers.se
Chemical models indicate that the abundance of PO⁺ is greatly enhanced in regions subjected to shocks and high cosmic-ray ionization rates. chalmers.se These energetic processes can release phosphorus, likely in the form of phosphine (PH₃), from the icy mantles of dust grains into the gas phase. chalmers.se The phosphine is then converted to atomic phosphorus, which is efficiently ionized by cosmic rays to form P⁺, a precursor to other phosphorus-bearing ions like PO⁺. chalmers.se The detection of PN, PO, and PO⁺ in a cold, starless core suggests that the phosphorus inventory is established very early in the process of star and planet formation, with shocks playing a key role in releasing these molecules from dust grains. iram-institute.org
The chemistry of phosphorus in these environments is complex and not fully understood. frontiersin.orgaanda.org Therefore, the fundamental data derived from the study of all phosphorus ions, including more complex clusters like P₄⁺, contribute to a more complete picture. Understanding the stability, reactivity, and spectroscopic properties of these ions helps refine the chemical networks used in astrophysical simulations to model the behavior of phosphorus in the cosmos. frontiersin.org
Q & A
Basic Research Questions
Q. What green chemistry approaches are recommended for synthesizing Tetrahedro-tetraphosphorus(1+) to minimize environmental impact?
- Methodological Answer : Utilize solvent-free methods, ionic liquids, or bio-based solvents to reduce toxicity. Optimize catalytic pathways (e.g., photocatalysis or enzymatic catalysis) to enhance reaction efficiency and selectivity. Validate purity using pharmacopeial protocols, such as titration or UV spectroscopy, to ensure compliance with environmental safety standards .
Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize the structural properties of Tetrahedro-tetraphosphorus(1+)?
- Methodological Answer : Calibrate instruments using standard phosphate solutions (0.025 M potassium monobasic phosphate) for baseline correction. For complex mixtures, pair chromatography (e.g., mobile phase: tetrahydrofuran and phosphate buffer) with spectroscopic analysis to isolate and identify structural isomers. Report resolution parameters (e.g., ≥300 dpi for spectral images) to ensure reproducibility .
Q. What chromatographic methods are effective for quantifying Tetrahedro-tetraphosphorus(1+) in complex mixtures?
- Methodological Answer : Employ reverse-phase HPLC with a potassium phosphate buffer (0.025 M) and tetrahydrofuran (75:25 ratio) as the mobile phase. Prepare calibration curves using standard solutions (200 mg/mL) and validate retention times across triplicate runs to minimize matrix interference .
Q. What purity criteria and testing protocols are critical for Tetrahedro-tetraphosphorus(1+) in research settings?
- Methodological Answer : Follow USP guidelines for reagent testing, including limits on residual solvents (e.g., <0.5% acetone) and heavy metals. Use gravimetric analysis for phosphorus content verification and differential scanning calorimetry (DSC) to confirm thermal stability .
Advanced Research Questions
Q. How should researchers design experiments to study solvent effects on the self-assembly of Tetrahedro-tetraphosphorus(1+)?
- Methodological Answer : Conduct a fractional factorial design to test solvent polarity (e.g., water, THF, ionic liquids) and temperature gradients. Use dynamic light scattering (DLS) to monitor aggregation kinetics and pair with computational models (e.g., molecular dynamics) to predict solvent-molecule interactions .
Q. What strategies address contradictory data in thermodynamic stability measurements of Tetrahedro-tetraphosphorus(1+)?
- Methodological Answer : Perform sensitivity analysis to identify variables (e.g., pH, humidity) causing discrepancies. Replicate experiments under controlled atmospheres (e.g., inert gas) and apply multivariate regression to isolate confounding factors. Cross-validate results using isothermal titration calorimetry (ITC) and DFT calculations .
Q. How can machine learning (ML) models predict novel derivatives of Tetrahedro-tetraphosphorus(1+) for catalytic applications?
- Methodological Answer : Train ML algorithms on QSPR datasets (e.g., bond dissociation energies, orbital electronegativities) to screen potential derivatives. Validate predictions via batch synthesis and kinetic profiling (e.g., turnover frequency). Deposit datasets in public repositories (e.g., Zenodo) to enable peer validation .
Q. What role do computational models (e.g., QSPR, neural networks) play in studying the reactivity of Tetrahedro-tetraphosphorus(1+)?
- Methodological Answer : Integrate quantum mechanical calculations (e.g., Hartree-Fock theory) with experimental X-ray crystallography data to refine reactivity descriptors. Use neural networks to predict reaction pathways for phosphorus activation, and validate via in situ Raman spectroscopy .
Q. How should researchers present complex data on Tetrahedro-tetraphosphorus(1+) in publications to meet journal standards?
- Methodological Answer : Adhere to Tetrahedron Family journal guidelines: provide raw data in supplementary Excel files, format equations with LaTeX, and ensure figures (≥300 dpi for color, ≥1000 dpi for line art) comply with RGB/CYMK specifications. Include a data availability statement with repository accession numbers .
Key Considerations for Methodological Rigor
- Data Contradictions : Use Bayesian statistics to weigh evidence from conflicting datasets and prioritize hypotheses with the highest posterior probability .
- Reproducibility : Document reaction conditions (e.g., solvent ratios, catalyst loadings) in structured tables and share protocols via platforms like protocols.io .
- Ethical Compliance : Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) in all publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
